1,3,5-O-Methylidyne-myo-inositol

Catalog No.
S1492631
CAS No.
98510-20-4
M.F
C7H10O6
M. Wt
190.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-O-Methylidyne-myo-inositol

CAS Number

98510-20-4

Product Name

1,3,5-O-Methylidyne-myo-inositol

IUPAC Name

2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H

InChI Key

WJJFNSGWGPSKAO-UHFFFAOYSA-N

SMILES

C1(C2C(C3C(C1OC(O2)O3)O)O)O

Synonyms

2,4,10-Trioxatricyclo[3.3.1.13,7]decane, myo-Inositol deriv.; myo-Inositol-1,3,5-orthoformate; myo-Inositol Monoorthoformate

Canonical SMILES

C1(C2C(C3C(C1OC(O2)O3)O)O)O

1,3,5-O-Methylidyne-myo-inositol is a chemical compound with the molecular formula C₇H₁₀O₆ and a CAS number of 98510-20-4. This compound is a derivative of myo-inositol, which is a cyclic sugar alcohol that plays a crucial role in cellular signaling and metabolism. The unique structural feature of 1,3,5-O-Methylidyne-myo-inositol is the presence of a methylene bridge connecting the hydroxyl groups at the 1, 3, and 5 positions of the myo-inositol framework. This modification alters its chemical properties and potential biological activities compared to its parent compound.

1,3,5-O-Methylidyne-myo-inositol itself likely doesn't have a specific biological function. However, it serves as a precursor for the synthesis of inositol phosphates, which act as important second messengers in various cellular processes, including signal transduction, gene regulation, and cell proliferation [].

Typical of inositol derivatives. Notably:

  • Hydrolysis: This compound reacts with water to yield myo-inositol and methylene chloride as byproducts. The hydrolysis can be catalyzed by acids or bases, leading to the regeneration of myo-inositol .
  • Acid-Catalyzed Reactions: It can participate in acid-catalyzed reactions similar to other orthoesters, which may lead to the formation of acylated derivatives under specific conditions .

The biological activity of 1,3,5-O-Methylidyne-myo-inositol is an area of ongoing research. Myo-inositol and its derivatives are known to be involved in several cellular processes:

  • Cell Signaling: Myo-inositol derivatives play critical roles in signaling pathways, particularly in phosphoinositide signaling.
  • Potential Therapeutic Uses: There is potential for derivatives like 1,3,5-O-Methylidyne-myo-inositol in therapeutic applications related to metabolic disorders and neurodegenerative diseases due to their influence on cellular signaling pathways .

The synthesis of 1,3,5-O-Methylidyne-myo-inositol can be achieved through several methods:

  • Methylation of Myo-Inositol: One common approach involves the selective methylation of myo-inositol using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Orthoester Formation: Another method includes forming orthoesters from myo-inositol followed by selective reactions that introduce the methylene bridge at the desired positions .

1,3,5-O-Methylidyne-myo-inositol has several applications:

  • Research Tool: It serves as a valuable compound in biochemical research for studying inositol metabolism and signaling pathways.
  • Pharmaceutical Development: Its unique structure may offer insights into developing new therapeutic agents targeting metabolic and neurological disorders.

Several compounds share structural similarities with 1,3,5-O-Methylidyne-myo-inositol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Myo-InositolSix-membered cyclic sugar alcoholNatural compound involved in cellular signaling
D-Chiro-InositolIsomer of myo-inositol with different stereochemistryPlays a role in insulin signaling
2-O-Methylmyo-InositolMethylation at the 2-positionAffects cell signaling differently than myo-inositol
1,2-Diacyl-sn-glycerolsGlycerol backbone with acyl groupsInvolved in membrane structure and function

The uniqueness of 1,3,5-O-Methylidyne-myo-inositol lies in its specific methylene bridge modification at the 1, 3, and 5 positions which distinguishes it from other derivatives. This modification potentially alters its reactivity and biological interactions compared to other inositols.

XLogP3

-2.3

Wikipedia

Myo-Inositol monoorthoformate

Dates

Modify: 2023-08-15

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